N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Description
The compound N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide is a structurally complex molecule featuring a pyridine-carboxamide core with multiple functional groups, including a chloro(difluoro)methoxy phenyl moiety, a pyrrolidine-carbamoyl subunit, and a 1H-pyrazole substituent. Notably, it exhibits bifunctional activity, simultaneously inhibiting receptor α and the ubiquitin-proteasome pathway, as observed in structurally related compounds . Its design incorporates a 4-methyl-1,3-thiazol-5-yl group, which is frequently associated with enhanced binding affinity in kinase inhibitors and proteasome regulators.
Properties
Molecular Formula |
C42H46ClF2N9O7S |
|---|---|
Molecular Weight |
894.4 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C42H46ClF2N9O7S/c1-24-35(62-23-49-24)26-7-5-25(6-8-26)19-48-39(58)33-18-29(55)21-54(33)40(59)36(41(2,3)4)52-34(56)22-60-16-15-46-37-31(32-13-14-50-53-32)17-27(20-47-37)38(57)51-28-9-11-30(12-10-28)61-42(43,44)45/h5-14,17,20,23,29,33,36,55H,15-16,18-19,21-22H2,1-4H3,(H,46,47)(H,48,58)(H,50,53)(H,51,57)(H,52,56)/t29-,33+,36-/m1/s1 |
InChI Key |
ZZAMCOWPQNSLBF-CPIPLPSASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC4=C(C=C(C=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)C6=CC=NN6)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC4=C(C=C(C=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)C6=CC=NN6)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as nucleophilic substitution, amide bond formation, and cyclization. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism requires detailed studies using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Structural Similarity and Key Substituents
The target compound shares structural motifs with several classes of bioactive molecules:
Table 1: Structural and Functional Comparison
Key Observations :
- The 4-methyl-1,3-thiazol-5-yl group in the target compound is critical for proteasome interaction, analogous to thiazole-containing kinase inhibitors .
- Nitro groups in carbazole-pyrazole hybrids (e.g., Compound 5d) enhance antimycobacterial activity, but their absence in the target compound suggests divergent therapeutic targets .
Pharmacological and Computational Similarity Assessments
Computational Methods :
- Tanimoto Coefficient : Used to quantify structural similarity. For example, aglaithioduline shares ~70% similarity with SAHA (HDAC inhibitor) via fingerprint-based analysis . Applied to the target compound, this method could identify overlaps with proteasome inhibitors or kinase-targeting agents.
- MACCS Fingerprints : Structural motifs like the pyridine-carboxamide core may align with agrochemical pyrazole-carboxamides (), albeit with divergent applications .
Gene Expression Profiling :
The cMAP database () identifies compounds with gene expression profiles inversely correlated to disease states. For the target compound, this approach could validate its dual mechanism by comparing its profile to known proteasome inhibitors (e.g., bortezomib) .
Activity Cliffs and Exceptions
While structural similarity often predicts analogous activity, activity cliffs () highlight cases where minor structural changes cause drastic functional shifts. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
